6-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
Scientific Research Applications
Heterocyclic Chemistry and Antiviral Activity
Research on derivatives similar to the compound , particularly focusing on diketopiperazine derivatives, has found applications in antiviral activities. For instance, certain derivatives have shown modest to potent antiviral activity against the influenza A (H1N1) virus, with identified compounds demonstrating specific IC50 values indicative of their efficacy (Wang et al., 2013).
Synthetic Approaches and Biological Activities
The synthetic versatility of related heterocyclic compounds allows for the generation of diverse bioactive molecules. For example, transformations of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to other heterocycles have been explored, showing the synthetic utility of such compounds in producing biologically active molecules (Singh et al., 1992).
Antimicrobial and Anti-Inflammatory Agents
Compounds derived from similar structural frameworks have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Luminescent Properties and Photo-Induced Electron Transfer
The luminescent properties and photo-induced electron transfer capabilities of naphthalimides with piperazine substituent have been studied, demonstrating potential applications in the development of pH probes and fluorescent materials (Gan et al., 2003).
Antiproliferative and Differentiation Effects
Certain piperazine derivatives have been evaluated for their antiproliferative effects and ability to induce erythroid differentiation against chronic myelogenous leukemia, highlighting the therapeutic potential of these compounds in cancer treatment (Saab et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with sigma (σ) receptors and monoamine transporters . These targets play crucial roles in various biological processes, including neurotransmission and regulation of mood .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, interaction with sigma receptors can modulate cell proliferation and survival .
Biochemical Pathways
Compounds interacting with sigma receptors and monoamine transporters can influence various biochemical pathways, including those involved in neurotransmission and cell survival .
Result of Action
Similar compounds have been shown to exert significant effects on cellular processes, such as cell proliferation and survival, through their interaction with sigma receptors and monoamine transporters .
Properties
IUPAC Name |
6-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-21-16(24)11-15(19-18(21)26)22-6-8-23(9-7-22)17(25)10-13-12-4-2-3-5-14(12)27-20-13/h2-5,11H,6-10H2,1H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQOZAWOGPBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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